1,3-Thiazole-2-Sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-thiazole-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2S2/c4-9(6,7)3-5-1-2-8-3/h1-2H,(H2,4,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXVETMYCFRGET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620762 | |
| Record name | 1,3-Thiazole-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113411-24-8 | |
| Record name | 1,3-Thiazole-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-thiazole-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1,3 Thiazole 2 Sulfonamide and Analogous Structures
Established Reaction Pathways for Thiazole-Sulfonamide Nucleus Formation
Traditional methods for the synthesis of the thiazole-sulfonamide nucleus have been well-documented, providing a solid foundation for the generation of diverse compound libraries. These pathways generally involve the sequential or convergent assembly of the thiazole (B1198619) ring and the sulfonamide moiety.
Hantzsch-Type Cyclization Strategies
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole ring. analis.com.my This method typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793) derivative. analis.com.mynih.gov In the context of 1,3-thiazole-2-sulfonamides, this strategy is adapted by using a thiourea bearing a benzenesulfonamide (B165840) group.
A common approach involves the reaction of a sulfanilamide-substituted thiourea with various α-haloacetophenone derivatives. tandfonline.com The reaction is typically carried out by heating the components in a suitable solvent system, such as a mixture of dimethylformamide (DMF) and ethanol (B145695), at elevated temperatures. tandfonline.com This method has been successfully employed to synthesize a series of 4-aryl-substituted-2-(benzenesulfonamido)thiazoles.
Another example of the Hantzsch-type reaction is the cyclization of a tetrazolyl phenacyl bromide with thiosemicarbazone compounds. nih.gov This reaction proceeds by refluxing the reactants in ethanol with a base like triethylamine, yielding tetrazole-thiazole hybrids. nih.gov
Table 1: Examples of Hantzsch-Type Cyclization for Thiazole Sulfonamide Analogs
| α-Halocarbonyl Component | Thiourea/Thiosemicarbazone Component | Reaction Conditions | Product Type | Yield (%) | Reference |
| α-Haloacetophenone derivatives | Sulfanilamide-substituted thiourea | DMF-Ethanol (1:1), 80°C, 5h | 4-Arylthiazol-2-ylamino)benzenesulfonamides | 81-93 | tandfonline.com |
| Tetrazolyl phenacyl bromide | Thiosemicarbazone derivatives | Ethanol, Triethylamine, Reflux, 4h | Tetrazole-thiazole hybrids | 63.5-70.3 | nih.gov |
Amidation and Sulfonylation Protocols
The formation of the sulfonamide bond is a critical step in the synthesis of these target molecules. This is typically achieved through amidation or sulfonylation reactions. The sulfonylation of a primary or secondary amine with a sulfonyl chloride is a widely used and robust method. acs.org
In many synthetic routes to thiazole sulfonamides, a pre-formed 2-aminothiazole (B372263) derivative is reacted with a benzenesulfonyl chloride derivative. This sulfonamidation can be catalyzed by a base such as N,N-dimethylaminopyridine (DMAP). researchgate.net The reaction conditions are generally mild, often conducted at room temperature in a suitable solvent like tetrahydrofuran (B95107) (THF) and pyridine. pensoft.net
Conversely, an amine can be first acylated and then subjected to sulfonylation to produce N-acylsulfonamides. ekb.eg The choice of solvent and base is crucial for the efficiency of these reactions. Solvent-free, neat reactions have also been reported to produce various sulfonamides in high yields. ekb.eg
One-Pot and Multi-Component Reaction Approaches
To improve synthetic efficiency and reduce waste, one-pot and multi-component reactions (MCRs) have been developed for the synthesis of thiazole sulfonamides. These strategies allow for the formation of multiple bonds in a single reaction vessel, avoiding the isolation of intermediates.
One such approach involves a three-component reaction of an N-substituted sulfonamide, thiosemicarbazide (B42300), and an anhydride, catalyzed by NiFe2O4 nanoparticles in an ethanol-water solvent system. acs.org This method provides access to complex thiazole derivatives in good yields. Another example is the one-pot reaction of a cyanoacetamide derivative with malononitrile (B47326) and an aldehyde in the presence of piperidine (B6355638) to afford 2-pyridone derivatives which can be further functionalized. nih.gov
A noteworthy one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines has been developed, proceeding through a decarboxylative chlorosulfonylation followed by amination. acs.org This method offers a novel disconnection for accessing sulfonamides from readily available starting materials. acs.org
Table 2: Examples of One-Pot/Multi-Component Reactions
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| N-substituted sulfonamide | Thiosemicarbazide | Anhydride | NiFe2O4, Ethanol:Water (1:1), 75°C | Substituted thiazoles | 78-92 | acs.org |
| Cyanoacetamide derivative | Malononitrile | Aldehyde | Piperidine, Reflux | 2-Pyridone derivatives | Not specified | nih.gov |
| Aryl carboxylic acid | Amine | [Cu(MeCN)4]BF4, SO2, light | MeCN, 12h | Arylsulfonamides | High | acs.org |
Sustainable and Innovative Synthetic Approaches
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of thiazole sulfonamides. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents.
Microwave-Assisted Organic Synthesis of Thiazole Sulfonamides
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. iosrjournals.orgunivpancasila.ac.id This technique has been successfully applied to the synthesis of thiazole sulfonamides, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. iosrjournals.orgscirp.org
For instance, the synthesis of Schiff bases from sulfonamides bearing a pyranothiazole core and aromatic aldehydes has been achieved under solvent-free conditions using microwave irradiation in the presence of a solid acid catalyst (PPA-SiO2). iosrjournals.org This environmentally benign method offers easy work-up and high efficiency. iosrjournals.org The synthesis of 2-amino-4-aryl-1,3-thiazoles via a modified Hantzsch synthesis has also been effectively carried out using microwave assistance, resulting in high yields and short reaction times. researchgate.net
Catalytic and Metal-Free Synthetic Transformations
The development of catalytic and metal-free synthetic methods is a significant area of research aimed at improving the sustainability of chemical processes. In the synthesis of thiazole sulfonamides, both metal-based and metal-free catalytic systems have been explored.
Ruthenium complexes have been used as catalysts for the synthesis of secondary sulfonamides from alcohols and amines. ekb.eg This "borrowing hydrogen" methodology involves the in-situ generation of an aldehyde and imine, which are then reduced by the catalyst. ekb.eg
More recently, metal-free approaches for the introduction of the primary sulfonamide group into electron-rich aromatic compounds have been reported. rsc.org These methods utilize in situ generated N-sulfonylamine as an active electrophile and proceed under mild conditions, tolerating a variety of functional groups. rsc.org Another innovative metal-free approach involves the use of a CsF-Celite catalyst for chemoselective sulfonylation reactions under solvent-free conditions. ekb.eg
Green Chemistry Principles in Thiazole Sulfonamide Production
The growing emphasis on environmental sustainability has propelled the adoption of green chemistry principles in the synthesis of thiazole sulfonamides. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. Key strategies include microwave-assisted synthesis, the use of eco-friendly catalysts and solvents, and multicomponent reactions.
Microwave irradiation has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. For instance, an environmentally friendly synthesis of Schiff bases from sulfonamides bearing a pyranothiazole moiety has been developed using microwave irradiation in solvent-free conditions with a PPA-SiO2 solid acid catalyst. This method is noted for its easy workup and reduction of chemical waste. Similarly, a rapid, microwave-assisted, one-pot approach for synthesizing 2-aminothiazole derivatives in a solvent-free environment using iodine has been reported, highlighting the efficiency and safety of this technique.
The use of recyclable and non-toxic catalysts is another cornerstone of green synthesis in this field. NiFe2O4 nanoparticles have been effectively used as a reusable catalyst for the one-pot, three-component synthesis of novel thiazole scaffolds in an ethanol:water solvent system. This method avoids hazardous solvents and allows for the easy recovery and reuse of the catalyst. Another green approach involves using SiO₂-supported tungstosilicic acid as a reusable catalyst for the synthesis of thiazole derivatives under ultrasonic irradiation or conventional heating, which also allows for simple catalyst recovery.
Solvent choice is critical in green chemistry. The use of water as a reaction medium is highly desirable due to its non-toxic and environmentally benign nature. A catalyst-free multicomponent domino reaction for synthesizing trisubstituted thiazoles in an aqueous medium under microwave conditions has been developed, offering good yields and no harmful by-products.
Multicomponent reactions (MCRs) represent an efficient and atom-economical strategy. A one-pot, three-component reaction protocol has been described for synthesizing novel thiazole derivatives, which simplifies the synthetic process and reduces waste. These green methodologies are summarized in the table below.
| Green Chemistry Approach | Catalyst/Conditions | Reactants | Product Type | Key Advantages | Reference(s) |
| Microwave-Assisted Synthesis | PPA-SiO2, Solvent-free | Sulfonamides with pyranothiazole, Aromatic aldehydes | Schiff Bases | Environmentally benign, Easy workup, Quick, Safe | |
| Microwave-Assisted Synthesis | Iodine, Solvent-free | Acetophenone, Thiourea | 2-Aminothiazole derivatives | Safer, High yield, Less time, Avoids solvents | |
| Nanoparticle Catalysis | NiFe2O4 nanoparticles, Ethanol:water (1:1) | α-halo carbonyl compound, Thiosemicarbazide, Anhydrides | Thiazole scaffolds | Reusable catalyst, Green solvent system | |
| Solid-Supported Catalyst | SiO₂-supported tungstosilicic acid | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiocarbamide, Benzaldehydes | Thiazole derivatives | Reusable catalyst, Ultrasonic irradiation option | |
| Aqueous Medium Synthesis | Catalyst-free, Microwave | Arylglyoxals, Cyclic 1,3-dicarbonyls, Thioamides | Trisubstituted thiazoles | Catalyst-free, Water medium, Short reaction time |
These examples underscore a clear trend towards more sustainable synthetic routes for producing thiazole sulfonamides, aligning with the core principles of green chemistry to create more efficient and environmentally responsible chemical processes.
Synthesis of Diverse Thiazole Sulfonamide Conjugates and Hybrid Molecules
The versatility of the thiazole sulfonamide scaffold allows for its integration into a wide array of complex molecular architectures, including fused heterocyclic systems, Schiff base derivatives, and metal complexes. These hybridization strategies are employed to explore and modulate the chemical properties of the core structure.
Heterocycle Fused Systems (e.g., thiadiazole, triazole, indole (B1671886), azetidinone, thiazolidinone)
Fusing the thiazole sulfonamide core with other heterocyclic rings is a common strategy to generate novel chemical entities. This molecular hybridization can lead to compounds with unique three-dimensional structures and properties.
Thiadiazole and Triazole Hybrids: The synthesis of 1,3,4-thiadiazole (B1197879) and 1,2,3-triazole conjugates with thiazole sulfonamides has been extensively reported. One approach involves the condensation of a 4-formylphenyl benzenesulfonamide intermediate with thiosemicarbazide to yield a thiosemicarbazone, which is then cyclized with α-haloketones to produce trisubstituted thiazole-1,3,4-thiadiazole conjugates. Another strategy utilizes a "click chemistry" approach—specifically, a Huisgen 1,3-dipolar cycloaddition—to link triazole moieties to imidazo[2,1-b]thiazole (B1210989) structures. Sulfonamide-linked 1,2,3-triazoles have also been synthesized via a multicomponent reaction using a copper(II) catalyst under ultrasound irradiation.
Azetidinone and Thiazolidinone Hybrids: The β-lactam ring of azetidinone and the five-membered ring of thiazolidinone are frequently incorporated into thiazole sulfonamide structures. A series of 4-(3-(2-fluorophenyl)-2-oxo-4-(substituted)arylazetidin-1-yl)-N-(thiazol-2-yl)benzenesulfonamides were synthesized by reacting Schiff bases of sulfathiazole (B1682510) with 2-(4-fluorophenyl)acetyl chloride. Similarly, thiazolidinone derivatives can be prepared from aryl-thioureas and ethyl bromoacetate. The synthesis of sulfonamide derivatives bearing thiazolidinone moieties often starts from Schiff base intermediates which are then cyclized with thioglycolic acid.
Indole Conjugates: Indole-based sulfonamides have been synthesized and evaluated for various biological activities. The synthesis of N-{5-[1-(substituted-phenylsulfonyl)-1H-indol-3-yl]-1,3,4-thiadiazol-2-yl}-substituted-benzenesulfonamide involves creating a hybrid molecule containing both indole and thiadiazole rings fused with a sulfonamide. The synthesis of 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester has also been achieved, highlighting the interest in combining these two heterocyclic systems.
The following table summarizes synthetic approaches to these fused systems.
| Fused Heterocycle | Starting Materials | Key Reaction/Conditions | Product Type | Reference(s) |
| Thiadiazole | 4-formylphenyl benzenesulfonamide, thiosemicarbazide, α-haloketones | Condensation followed by heterocyclization | Trisubstituted thiazole-1,3,4-thiadiazole conjugates | |
| Triazole | Imidazo[2,1-b]thiazole alkyne, azides | Huisgen 1,3-dipolar cycloaddition (Click Chemistry) | Imidazo[2,1-b]thiazole linked triazole conjugates | |
| Azetidinone | Sulfathiazole-derived Schiff bases, 2-(4-fluorophenyl)acetyl chloride | [2+2] cycloaddition | 1,3,4-trisubstituted-2-azetidinone derivatives | |
| Thiazolidinone | Schiff bases of sulfonamides, thioglycolic acid | Cyclocondensation | Thiazolidinone-sulfonamide conjugates | |
| Indole | Indole, oxalyl chloride, L-cysteine methyl ester hydrochloride | Acylation followed by cyclization | Indole-thiazole conjugates |
Schiff Base Derivatives Incorporating Thiazole Sulfonamide Moieties
Schiff bases (imines) derived from thiazole sulfonamides are important synthetic intermediates and a class of compounds in their own right. They are typically formed through the condensation reaction between the primary amino group of a thiazole sulfonamide derivative and an aldehyde or ketone.
A notable green synthesis method involves the condensation of sulfonamides bearing a pyranothiazole ring with various para-substituted aromatic aldehydes. This reaction is carried out under solvent-free conditions using microwave irradiation and a PPA-SiO2 solid acid catalyst, yielding the desired Schiff bases efficiently. In another example, (Z)-4-((2-((4-hydroxybenzylidene)amino)thiazol-4-yl)amino)benzenesulfonamide was synthesized by refluxing 4-((2-aminothiazol-4-yl)amino)benzenesulfonamide with benzaldehyde (B42025) derivatives in absolute ethanol with a catalytic amount of glacial acetic acid. These Schiff bases often serve as precursors for the synthesis of other heterocyclic systems, such as azetidinones.
| Precursor 1 (Amine) | Precursor 2 (Aldehyde) | Catalyst/Solvent | Product | Reference(s) |
| Sulfonamide with pyranothiazole | para-Substituted aromatic aldehydes | PPA-SiO2 / Solvent-free (Microwave) | Thiazole-sulfonamide Schiff base | |
| 4-((2-Aminothiazol-4-yl)amino)benzenesulfonamide | Benzaldehyde derivatives | Glacial acetic acid / Ethanol | (Z)-4-((2-(Arylidene)amino)thiazol-4-yl)amino)benzenesulfonamide | |
| N-(4-(2-aminothiazol-4-yl)phenyl)-4-methylbenzenesulfonamide | Substituted aromatic aldehydes | Glacial acetic acid / Ethanol | Schiff base of N-(4-(2-aminothiazol-4-yl)phenyl)-4-methylbenzenesulfonamide |
Metal Complexation Strategies for Thiazole Sulfonamides (e.g., Ruthenium, Silver Complexes)
The ability of thiazole sulfonamides to act as ligands for metal ions has led to the development of various metal complexes. The nitrogen and sulfur atoms in the thiazole ring, along with the sulfonamide group, provide potential coordination sites.
Silver Complexes: Silver(I) complexes of thiazole-sulfanilamide derivatives have been synthesized and characterized. The structure of silver sulfonamides is highly dependent on the substituent at the amide nitrogen. For a 2-thiazolyl substituent, the sulfonamide exists in the imido form, and the silver ion coordinates to the nitrogen atom of the thiazole ring. The synthesis of a silver complex from a thiazole-sulfanilamide derivative was achieved using silver nitrate, leading to a compound with heightened capacity to impede cellular growth in biological studies.
Ruthenium Complexes: Ruthenium(II) and Ruthenium(III) complexes containing thiazole-based ligands have been prepared and studied. In one study, a series of derivatives of the Ru(III) complex PMRU20 (2-aminothiazolium [trans-RuCl4(2-aminothiazole)2]) were synthesized to investigate their structure-activity relationships. The synthesis of [RuCl2(PPh3)(thz)3] (where thz = 1,3-thiazole) involves the reaction of [RuCl2(PPh3)3] with the thiazole ligand in an alcoholic solution. In this complex, the thiazole ligands are bound to the ruthenium center through the nitrogen atom. Other Ru(II) complexes with mixed ligands, such as diimines and sulfon
Pharmacological Spectrum and Biological Mechanisms of 1,3 Thiazole 2 Sulfonamide
Enzyme Inhibition as a Primary Mode of Action
The biological effects of 1,3-thiazole-2-sulfonamide and its derivatives are predominantly attributed to their potent inhibitory action against several key enzymes. This inhibition disrupts physiological and pathological processes, making these compounds valuable subjects of study in medicinal chemistry. The primary enzymes targeted include carbonic anhydrases, cholinesterases, and urease.
Derivatives of 1,3-thiazole sulfonamide are well-documented as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. researchgate.net These enzymes play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. mdpi.com
A series of novel 1,3-thiazole sulfonamides has been shown to exhibit significant inhibitory properties against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. unifi.it The inhibition potency of these compounds varies across the different isoforms. For instance, some derivatives have demonstrated higher inhibition potential against the cytosolic enzyme hCA I compared to the standard drug Acetazolamide (AAZ), which has a KI of 250 nM. unifi.it The tumor-associated isoform hCA XII has also been a target, with inhibition potencies for some derivatives ranging from 9.3 to 729.6 nM. unifi.it
The physiologically dominant hCA II isoform is often significantly inhibited by sulfonamide derivatives. nih.gov In one study, inhibition constants (Kis) against hCA II ranged from 2.4 to 4515 nM. nih.gov The tumor-associated hCA IX is another important target, with some sulfonamides showing inhibition constants in the range of 9.7 to 7766 nM. nih.gov For hCA XII, the inhibition constants have been observed in the range of 14 to 316 nM. nih.gov
The following table summarizes the inhibitory activity of selected this compound derivatives against various human carbonic anhydrase isoforms.
| Compound | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) |
| Derivative Series 1 | Some > AAZ (250 nM) | - | - | 9.3 - 729.6 nM |
| Derivative Series 2 | 49 - >10,000 nM | 2.4 - 4515 nM | 9.7 - 7766 nM | 14 - 316 nM |
| Acetazolamide (AAZ) | 250 nM | - | - | - |
Data is compiled from multiple studies and represents a range of activities for different derivatives.
The alpha-carbonic anhydrase of Helicobacter pylori (HpαCA) is a crucial enzyme for the survival of this bacterium in the acidic environment of the stomach. researchgate.net Sulfonamide inhibitors of HpαCA have demonstrated anti-H. pylori activity. researchgate.netacs.org The inhibition of HpαCA is considered a potential therapeutic strategy for treating H. pylori infections. acs.org Clinically used sulfonamides, originally designed to target human CAs, generally show lower activity against bacterial CAs like HpαCA. acs.org However, compounds like acetazolamide have shown inhibitory activity against HpαCA with a Ki of 21 nM. acs.org
The inhibitory action of sulfonamides against carbonic anhydrases stems from the binding of the sulfonamide group to the Zn(II) ion located in the enzyme's active site. nih.gov Crystal structures of HpαCA in complex with acetazolamide-related sulfonamides reveal that the mode of binding correlates with their inhibitory activities. researchgate.net This binding mimics the transition state of the CO2 hydration reaction. acs.org Specifically, the two sulfonamide oxygen atoms occupy positions similar to the oxygen atoms of the CO2 substrate, while the zinc-coordinating sulfonamide nitrogen binds at the site of the catalytic water molecule. acs.org
Structural comparisons between human carbonic anhydrase II (hCA II) and HpαCA have identified key differences that could be exploited for designing selective inhibitors. HpαCA possesses an alternative binding site for sulfonamides that is not present in hCA II. researchgate.net Additionally, the hydrophobic pocket that stabilizes the non-polar part of sulfonamide inhibitors in hCA II is replaced by a more open and hydrophilic pocket in HpαCA. researchgate.net These structural distinctions provide a basis for the development of more potent and selective inhibitors targeting the microbial enzyme. researchgate.net
Thiazole-based sulfonamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. nih.govresearchgate.net A series of thiazole-bearing sulfonamide analogs demonstrated good inhibitory potentials against both AChE and BChE. nih.gov
The IC50 values for AChE inhibition for some of these analogs ranged from 0.10 ± 0.05 to 11.40 ± 0.20 µM, which is comparable to the standard drug donepezil (IC50 = 2.16 ± 0.12 µM). nih.gov For BChE, the IC50 values were in the range of 0.20 ± 0.050 to 14.30 ± 0.30 µM, compared to donepezil (IC50 = 4.5 ± 0.11 µM). nih.gov Some thiazole-piperazine sulphonamide hybrids have also shown augmented inhibition of AChE with IC50 values such as 2.52 ± 0.92, 2.99 ± 0.01, and 2.14 ± 0.02 µM, and exhibited strong inhibition selectivity for AChE over BChE. nih.gov
The table below presents the inhibitory activity of selected this compound derivatives against cholinesterases.
| Compound Series | Acetylcholinesterase (IC50) | Butyrylcholinesterase (IC50) | Standard Drug (IC50) |
| Thiazole-bearing sulfonamides | 0.10 - 11.40 µM | 0.20 - 14.30 µM | Donepezil (AChE: 2.16 µM, BChE: 4.5 µM) |
| Thiazole-piperazine sulphonamides | 2.14 - 2.99 µM | - | - |
Data is compiled from multiple studies and represents a range of activities for different derivatives.
Molecular docking studies suggest that these compounds can be optimally placed within the active site of AChE, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS), which is indicative of a mixed type of inhibition. nih.gov
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for some pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a therapeutic strategy to combat infections caused by such bacteria. nih.gov Hydrazine-clubbed 1,3-thiazoles have been identified as potent urease inhibitors. nih.gov In one study, all tested compounds of this class showed strong urease inhibition, with IC50 values ranging from 110 to 440 nM, which were more potent than the standard inhibitor thiourea (B124793) (IC50 = 490 ± 10 nM). nih.gov
Another study on new sulfonamide-1,2,3-triazole-acetamide derivatives also reported potent urease inhibitory activity. nih.gov All the synthesized compounds in this series, with IC50 values less than 4.53 µM, were more potent than thiourea (IC50 = 23.76 µM). nih.gov The most potent compound in this series had an IC50 value of 0.12 µM, making it 198 times more potent than thiourea. nih.gov
The following table summarizes the urease inhibitory activity of selected this compound derivatives.
| Compound Series | Urease (IC50) | Standard Drug (IC50) |
| Hydrazine-clubbed 1,3-thiazoles | 110 - 440 nM | Thiourea (490 nM) |
| Sulfonamide-1,2,3-triazole-acetamides | 0.12 - 4.53 µM | Thiourea (23.76 µM) |
Data is compiled from multiple studies and represents a range of activities for different derivatives.
Molecular docking studies have been employed to understand the possible binding interactions between these thiazole (B1198619) derivatives and the active site of the urease enzyme, which have supported the in vitro biological activity results. nih.gov
Kinase Inhibition
The this compound scaffold has been identified as a valuable pharmacophore in the design of kinase inhibitors. These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.
Derivatives of 1,3,4-thiadiazole (B1197879) have been investigated as potential inhibitors of phosphoinositide 3-kinases (PI3Ks), which are key regulators of cellular functions and are targeted by various bacterial pathogens. nih.gov The p110γ subunit, in particular, is a crucial component of immune signaling and is considered a therapeutic target for its immunomodulatory properties in inflammatory diseases and cancer. nih.gov Research into 4,5-bisthiazole scaffolds has led to the development of selective PI3Kα inhibitors. mdpi.com Optimal inhibitory activity was observed in compounds where the amide group was substituted with a cis-3-methylproline amide residue and the second position of the thiazole ring contained a quaternary alkyl residue. mdpi.com
A derivative, 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide, has been identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (CDK5). nih.gov X-ray crystallography has revealed that this compound binds to the hinge region of the kinase, a critical area for its enzymatic activity, through an unusual interaction mediated by a water molecule. nih.gov The introduction of polar groups, such as sulfonamides, at the para position of aryl groups in other series of CDK inhibitors has been shown to have dramatic effects on their potency and selectivity for CDK2. acs.org
Glycosidase Inhibition (e.g., α-Glucosidase)
Thiazole-sulfonamide derivatives have emerged as significant inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia, a key factor in diabetes mellitus. nih.gov Various synthesized series of these derivatives have shown inhibitory activity superior to that of acarbose, a commercially available drug. nih.govbohrium.com
For instance, a series of novel soritin sulfonamide derivatives demonstrated IC50 values ranging from 3.81 ± 1.67 μM to 265.40 ± 1.58 μM, significantly lower than that of acarbose (2187.00 ± 1.25 μM). nih.gov Similarly, thiazole-benzamide derivatives also exhibited potent α-glucosidase inhibitory activity, with IC50 values ranging from 12.18 ± 0.08 to 79.34 ± 1.30 μM. bohrium.com Furthermore, 1,3,4-thiadiazole derivatives have also been identified as potent α-glucosidase inhibitors, with one derivative showing an IC50 value of 3.66 mM, which is nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM). nih.gov
| Compound Series | Reported IC50 Value | Reference Compound | Reference IC50 Value |
|---|---|---|---|
| Soritin Sulfonamide Derivatives | 3.81 ± 1.67 μM to 265.40 ± 1.58 μM | Acarbose | 2187.00 ± 1.25 μM |
| Thiazole-Benzamide Derivatives | 12.18 ± 0.08 μM to 79.34 ± 1.30 μM | Acarbose | 774.69 ± 11.65 μM |
| 1,3,4-Thiadiazole Derivatives | 3.66 mM | Acarbose | 13.88 mM |
Antimicrobial Efficacy
The thiazole ring is an important structural component in many compounds exhibiting a wide range of biological activities, including antimicrobial effects. nih.govglobalresearchonline.net The incorporation of a sulfonamide moiety can further enhance this activity, as sulfonamides are known to act as competitive inhibitors of microbial enzymes involved in folate biosynthesis. nih.gov
Antibacterial Activity Spectrum
Compounds combining thiazole and sulfonamide moieties have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.org The antimicrobial potential of these scaffolds has been evaluated against a variety of bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. nih.govmdpi.com The versatility of the thiazole scaffold allows for the synthesis of a diverse range of derivatives with significant antibacterial properties. ekb.eg
Thiazole-sulfonamide derivatives have shown notable efficacy against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govrsc.org In one study, an isopropyl-substituted derivative of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide displayed a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus. rsc.org
Another study on synthetic thiazole compounds confirmed their potent antimicrobial activity against clinically prevalent strains of community-acquired MRSA (CA-MRSA). The lead thiazole compound in this study exhibited an MIC value of 1.3 μg/mL against all six drug-resistant staphylococcal strains tested. purdue.edu Other derivatives, such as those of 1,3-thiazole and benzo[d]thiazole, have also been evaluated, with some showing MICs in the range of 125–150 μg/mL against MRSA. nih.gov
| Compound/Derivative Series | Bacterial Strain | Reported MIC Value |
|---|---|---|
| Isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus | 3.9 μg/mL |
| Lead Thiazole Compound | Drug-resistant S. aureus strains | 1.3 μg/mL |
| 1,3-Thiazole Derivative (Compound 12) | Methicillin-resistant S. aureus (MRSA) | 125–150 μg/mL |
Activity Against Gram-Negative Pathogens (e.g., Escherichia coli, Pseudomonas aeruginosa)
Derivatives of this compound have been investigated for their efficacy against Gram-negative bacteria, demonstrating a variable spectrum of activity. Studies on novel thiazole derivatives have shown antibacterial action against Escherichia coli and Pseudomonas aeruginosa. biointerfaceresearch.comekb.eg For instance, a series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives displayed potent activity against several Gram-negative and Gram-positive bacteria. rsc.org However, some of these compounds exert no activity against E. coli at lower micromolar concentrations, a feature attributed to potential resistance mechanisms within the bacterium. rsc.org The antibacterial efficacy of these compounds can be influenced by their specific structural modifications. For example, in one study, a derivative featuring a phenylphthalazine substituent showed the best activity against E. coli among the tested compounds. nih.gov Another series of 1,3-thiazole derivatives showed that a compound with a 4-hydroxyphenyl group at the 2-position of the thiazole ring had moderate activity against E. coli. nih.gov The combination of the thiazole ring with other heterocyclic systems, such as pyrazole (B372694), has also been explored to enhance antibacterial properties against pathogens like P. aeruginosa. nih.gov
Table 1: Antibacterial Activity of Selected Thiazole Derivatives Against Gram-Negative Bacteria
| Compound Type | Target Organism | Activity/Observation | Reference |
|---|---|---|---|
| N-(thiazol-2-yl)benzenesulfonamide derivative | E. coli | No activity at lower micromolar concentrations. rsc.org | rsc.org |
| Phenylphthalazine-thiazole derivative | E. coli | Exhibited the best activity among tested compounds with MIC/MBC at 0.17/0.23 mg/mL. nih.gov | nih.gov |
| 2-phenyl-1,3-thiazole derivative | E. coli | Exhibited a Minimum Inhibitory Concentration (MIC) of 125–150 μg/mL. nih.gov | nih.gov |
| Pyrazole-thiazole-sulfonamide derivative | P. aeruginosa | Showed antibacterial potency with an inhibition zone of 10 mm. nih.gov | nih.gov |
Studies on Multidrug-Resistant Bacterial Strains
The emergence of multidrug-resistant (MDR) bacteria presents a significant challenge to public health, prompting research into novel antimicrobial agents such as this compound derivatives. Certain synthesized thiazole derivatives have demonstrated potential against resistant strains. In one study, specific heteroaryl (aryl) thiazole compounds were tested against methicillin-resistant Staphylococcus aureus (MRSA), resistant P. aeruginosa, and resistant E. coli, showing higher potential than the reference drug ampicillin. nih.gov Another investigation focused on 1,3-thiazole and benzo[d]thiazole derivatives, which were evaluated against MRSA, showing that some compounds displayed significant antibacterial activity. nih.gov These findings underscore the potential of the thiazole scaffold in developing new agents to combat drug-resistant infections.
Molecular Basis of Antibacterial Action (e.g., Dihydropteroate (B1496061) Synthetase Pathway)
The antibacterial mechanism of sulfonamide-based compounds, including thiazole derivatives, is often attributed to their role as competitive inhibitors of dihydropteroate synthase (DHPS). rsc.org This enzyme is crucial in the bacterial folic acid synthesis pathway. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), these sulfonamide compounds block the synthesis of dihydrofolic acid, a precursor for DNA, RNA, and protein synthesis, ultimately leading to a bacteriostatic effect. rsc.org The inactivity of some N-(thiazol-2-yl)benzenesulfonamide derivatives against E. coli has been linked to the presence of a sulfonamide-resistant dihydropteroate synthase enzyme in the bacterium. rsc.org This highlights that the efficacy of these compounds is directly tied to their interaction with specific targets within the folate biosynthesis pathway.
Antifungal Properties Against Diverse Fungal Species
Thiazole and its sulfonamide derivatives have demonstrated a broad spectrum of antifungal activities. nih.govmdpi.com A series of sulfonamide-1,2,4-triazole and 1,3,4-thiadiazole derivatives showed significant antifungal effects against various micromycetes, with activity comparable to the commercial fungicide bifonazole. nih.govscispace.com Studies have shown that the antifungal potency of these compounds can be significant, with some derivatives exhibiting low Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values. nih.gov For example, one study found that the best antifungal activity was achieved with a derivative having an MIC range of 0.08–0.23 mg/mL and an MFC range of 0.11–0.47 mg/mL. nih.gov Another series of 1,3-thiazole derivatives was tested against the fungal strain Aspergillus niger, with some compounds showing notable activity at concentrations of 125–200 μg/mL. nih.gov The mechanism of antifungal action for some thiazole-related compounds is believed to involve the inhibition of the enzyme cytochrome P450 14-alpha-demethylase, which is essential for fungal cell membrane synthesis. researchgate.net
Table 2: Antifungal Activity of Selected Thiazole-Sulfonamide Derivatives
| Compound Series | Fungal Species | Activity (MIC/MFC) | Reference |
|---|---|---|---|
| Sulfonamide-1,2,4-triazole & 1,3,4-thiadiazole derivatives | Various micromycetes | Significant activity, comparable to bifonazole. nih.gov | nih.gov |
| Heteroaryl (aryl) thiazole derivatives | Various fungi | MIC: 0.06–0.47 mg/mL; MFC: 0.11–0.94 mg/mL. nih.gov | nih.gov |
| 2-phenyl-1,3-thiazole derivative | Aspergillus niger | MIC: 125–150 μg/mL. nih.gov | nih.gov |
| 4-phenyl-1,3-thiazole derivatives | Candida albicans | Promising inhibitory activity with MIC values of 3.9-7.81 μg/mL. mdpi.com | mdpi.com |
Antitubercular and Antimalarial Investigations
The therapeutic potential of thiazole-sulfonamides extends to parasitic diseases, with notable investigations into their antimalarial properties. Derivatives of 1,3,4-thiadiazole-2-sulfonamide have been identified as excellent inhibitors of the Plasmodium falciparum carbonic anhydrase (pfCA), a crucial enzyme for the parasite's survival. nih.gov This inhibition of pfCA presents a different mechanism of action compared to current antimalarial drugs. nih.gov Studies on a library of sulfonamide compounds revealed that 1,3,4-thiadiazole and 1,3,4-thiadiazoline-2-sulfonamide derivatives inhibited pfCA with inhibition constants (Kᵢ) in the low micromolar range (0.192–6.867 μM). nih.gov Furthermore, high-throughput screening of large compound libraries has identified primary sulfonamides with antiplasmodial potential. nih.gov One investigation of 31 primary sulfonamide compounds found that 14 had submicromolar activity against P. falciparum (IC₅₀ 0.16–0.89 μM). nih.gov Thiazole hydrazine derivatives have also been screened, showing moderate to good antimalarial activity, with one compound exhibiting a promising IC₅₀ value close to that of the standard drug quinine. nanobioletters.com
Anticancer and Antiproliferative Activities
Derivatives of thiazole-sulfonamide are a significant class of compounds being explored for their anticancer properties. These molecules have been shown to inhibit tumor cell growth through various mechanisms. researchgate.netnih.gov One of the key targets for sulfonamide-based anticancer agents is the zinc enzyme carbonic anhydrase (CA), particularly isoforms like CA IX, CA XII, and CA XIV, which are predominantly found in tumor cell membranes. researchgate.netnih.gov Inhibition of these enzymes is a promising strategy in chemotherapy. nih.gov The thiazole ring itself is a versatile framework found in numerous bioactive compounds and approved drugs, recognized for its ability to interact with biological targets like protein kinases, making it a favored structural motif in the design of anticancer agents. researchgate.netnih.gov
Cytotoxicity Against Various Cancer Cell Lines (e.g., Renal, Ovarian, Breast, Lung, Hepatic Carcinomas)
Thiazole-2-sulfonamide derivatives have demonstrated significant in vitro cytotoxicity against a wide array of human cancer cell lines. Derivatives of 1,3,4-thiadiazole-2-sulfonamide have shown efficacy as tumor cell growth inhibitors with GI₅₀ (50% growth inhibition) values typically in the range of 0.1-30 μM against leukemia, non-small cell lung, ovarian, melanoma, colon, CNS, renal, prostate, and breast cancer cell lines. researchgate.net
Specific research highlights include:
Ovarian Cancer: Certain 1,3,4-thiadiazole-2-sulfonamide derivatives showed high activity against OVCAR-4 ovarian cancer cells, with GI₅₀ values between 100-500 nM. researchgate.net
Breast Cancer: Numerous studies have confirmed the antiproliferative activity of thiazole derivatives against breast cancer cell lines such as MCF-7 and MDA-MB-231. mdpi.comnih.govnih.gov One compound exhibited a potent IC₅₀ of 5.73 μM against MCF-7 cells. mdpi.comnih.gov Another study reported a thiazole-sulfanilamide derivative with an IC₅₀ of 18.53 µg/ml against MCF-7 cells, comparable to cisplatin. nih.gov
Lung Cancer: A novel thiazole-chalcone/sulfonamide hybrid showed potent activity against the A549 lung cancer cell line. citeab.com
Renal Cancer: The same hybrid compound was also effective against the 786-O renal cancer cell line. citeab.com
Hepatic Carcinoma: New pyrazoline-based 1,3,4-thiadiazoles were evaluated against the human liver cancer cell line (HepG-2), with some showing significant anticancer activity. nih.gov
Table 3: Cytotoxic Activity of Selected Thiazole-Sulfonamide Derivatives Against Various Cancer Cell Lines
| Compound Type | Cancer Cell Line | Cell Line Type | Activity Metric (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|---|
| 1,3,4-Thiadiazole-2-sulfonamide derivative | OVCAR-4 | Ovarian | 100-500 nM (GI₅₀) | researchgate.net |
| 1,3,4-Thiadiazole-2-sulfonamide derivative | Various | Renal, Breast, Lung | 0.1-30 μM (GI₅₀) | researchgate.net |
| 1,3,4-Thiadiazole bis-sulfonamide | HCT116, H460, MCF-7 | Colon, Lung, Breast | 0.74–10.0 μg/mL (GI₅₀) | nih.gov |
| 1,3-Thiazole derivative (Compound 4) | MCF-7 | Breast | 5.73 µM (IC₅₀) | mdpi.comnih.gov |
| 1,3-Thiazole derivative (Compound 4) | MDA-MB-231 | Breast | 12.15 µM (IC₅₀) | mdpi.comnih.gov |
| Thiazole-sulfanilamide derivative (M5) | MCF-7 | Breast | 18.53 µg/ml (IC₅₀) | nih.gov |
| Thiazole-phthalimide derivative (5b) | MCF-7 | Breast | 0.2 µM (IC₅₀) | nih.gov |
| Thiazole-chalcone/sulfonamide hybrid (Compound 7) | HT-29 | Colon | 0.98 μM (IC₅₀) | citeab.com |
| Thiazole-chalcone/sulfonamide hybrid (Compound 7) | A549 | Lung | Potent activity | citeab.com |
| Thiazole-chalcone/sulfonamide hybrid (Compound 7) | 786-O | Renal | Potent activity | citeab.com |
Cellular and Molecular Mechanisms of Action
The biological activity of this compound derivatives is underpinned by their interactions at the cellular and molecular level. Research has pointed to several key mechanisms, including interactions with genetic material, modulation of blood vessel formation, and regulation of the cell division cycle.
DNA Interaction: Certain sulfonamide derivatives have demonstrated the ability to bind to DNA. nih.gov Experimental and theoretical studies on sulfonamide derivatives containing a thaizaole(3,4-d)isoxazole fused ring system have shown that these compounds can interact with DNA through a combination of intercalation and groove binding. nih.gov For instance, one derivative, YM-1, was identified as a particularly effective DNA binder. nih.gov This interaction is significant as compounds with strong DNA binding capabilities are often investigated for their potential as anticancer agents. nih.gov
Angiogenesis Modulation: Angiogenesis, the formation of new blood vessels, is a critical process in tumor development. nih.gov Thiazole-containing compounds have been identified as inhibitors of this process. nih.govresearchgate.net Specifically, tricyclic thiazoleamine derivatives were found to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC), a key step in angiogenesis. nih.gov Further investigation into a novel set of 1,3-thiazole derivatives revealed that their cytotoxic activity against breast cancer cells is associated with the inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com VEGFR-2 is a key receptor in modulating tumor angiogenesis. mdpi.com For example, one potent compound from this series demonstrated significant inhibitory activity against VEGFR-2 with an IC50 value of 0.093 µM. mdpi.com
Cell Cycle Regulation: The ability to control the cell cycle is a hallmark of many therapeutic agents, particularly in oncology. Derivatives of the 1,3-thiazole scaffold have been shown to induce cell cycle arrest. mdpi.com In studies on MCF-7 breast cancer cells, a potent 1,3-thiazole derivative was found to cause cell cycle arrest at the G1 stage, while also decreasing the population of cells in the G2/M phase. mdpi.com This aligns with previous research indicating that 1,3-thiazoles can induce cell cycle arrest in other cancer cell lines, such as HepG2, at the S and pre-G1 phases. mdpi.com
Modulation of Intracellular Signaling Pathways
The influence of this compound and related structures extends to the intricate network of intracellular signaling that governs cell fate. A key pathway implicated is the Akt/mTOR signaling cascade, which is central to regulating cell growth, proliferation, and survival.
Akt/mTOR Phosphorylation: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling route for cell survival and growth. nih.govembopress.org Akt, a serine/threonine kinase, is activated through phosphorylation at two key sites, Thr308 and Ser473. nih.govembopress.orgresearchgate.net The mammalian target of rapamycin (mTOR) is involved in this process, particularly as part of the mTORC2 complex which phosphorylates Akt at Ser473, leading to its full activation. embopress.orgresearchgate.netnih.govmdpi.com Activated Akt then proceeds to phosphorylate a variety of downstream targets that promote proliferation and survival. nih.govembopress.org Sulfonamide-based compounds have been developed as inhibitors that specifically target the pleckstrin homology (PH) domain of Akt. nih.gov By binding to the PH domain, these inhibitors can disrupt the signaling pathway, preventing the recruitment of Akt to the cell membrane and its subsequent activation, thereby inducing apoptosis in cancer cells. nih.gov This disruption highlights the potential of sulfonamides to modulate the Akt/mTOR pathway, a critical target in cancer drug discovery. nih.gov
Antioxidant Potentials
Thiazole and sulfonamide scaffolds are recognized for their bioactive properties, including their potential to counteract oxidative stress. nih.gov Derivatives of this compound have been synthesized and evaluated for their antioxidant capabilities through various in vitro assays.
Radical Scavenging Capacities
A primary mechanism of antioxidant action is the ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate this capacity, where the compound's ability to donate a hydrogen atom or electron to the stable DPPH radical is measured. nih.govnih.gov
A series of 2-aminothiazole (B372263) sulfonamide derivatives were tested for their radical scavenging activity. nih.gov Most of the synthesized compounds showed improved radical scavenging activities compared to the parent 2-aminothiazole. nih.gov Notably, compound 8 (4-chloro-N-(thiazol-2-yl)benzenesulfonamide) exhibited the highest DPPH activity, with 90.09% inhibition at a concentration of 300 μg/mL and an IC50 value of 109.73 µM. nih.gov Another compound, 10 (3-nitro-N-(thiazol-2-yl)benzenesulfonamide), also showed significant activity with 70.29% inhibition. nih.gov Similarly, studies on other thiazole derivatives have demonstrated potent free radical scavenging potential, with some compounds showing stronger activity than the standard antioxidant Trolox. plos.org
| Compound | Substituent | % DPPH Inhibition (at 300 µg/mL) nih.gov | IC50 (µM) nih.gov |
| 8 | p-Cl | 90.09% | 109.73 |
| 10 | m-NO2 | 70.29% | 484.25 |
| 12 | 2,3,5,6-tetraCH3 | 41.97% | - |
| 6 | p-NO2 | 33.96% | - |
| 5 | p-OCH3 | 33.33% | - |
| 2-AT (parent) | - | 11.03% | - |
| α-tocopherol | - | - | 8.20 |
This table is interactive. You can sort and filter the data.
Enzymatic Antioxidant Mimicry
Beyond direct radical scavenging, some compounds can mimic the function of natural antioxidant enzymes, such as superoxide dismutase (SOD). SOD enzymes are a crucial part of the body's defense against oxidative damage, catalyzing the dismutation of the superoxide radical. mdpi.comresearchgate.netnih.gov Low molecular weight compounds that mimic SOD activity are of significant interest as they may offer advantages over natural enzymes, such as better stability and cell permeability. researchgate.net
The SOD-mimic activity of 2-aminothiazole sulfonamide derivatives has been investigated. nih.gov All tested compounds, with one exception, displayed some level of SOD-mimic activity. nih.gov The most promising results were again seen with compound 8 (p-Cl), which demonstrated the highest activity at 99.02%, and compound 10 (m-NO2) with 92.05% activity. nih.gov Several other derivatives also exhibited SOD-mimic activity greater than 50%. nih.gov
| Compound | Substituent | % SOD-mimic Activity (at 300 µg/mL) nih.gov |
| 8 | p-Cl | 99.02% |
| 10 | m-NO2 | 92.05% |
| 12 | 2,3,5,6-tetraCH3 | 69.31% |
| 6 | p-NO2 | 64.14% |
| 9 | p-acetyl | 50.54% |
| 2-AT (parent) | - | 65.63% |
This table is interactive. You can sort and filter the data.
Anti-inflammatory Activities and Immune Response Modulation
Both thiazole and sulfonamide moieties are considered "privileged scaffolds" in drug discovery and are present in compounds with a wide array of biological activities, including anti-inflammatory effects. nih.govmdpi.com The 2-aminothiazole derivatives, in particular, have been noted for their anti-inflammatory activities. nih.gov The synthesis of new compounds combining these heterocyclic systems, such as thiadiazole linked pyrazole benzene (B151609) sulfonamides, has been pursued to develop potent anti-inflammatory agents that may act as cyclooxygenase (COX) inhibitors. researchgate.net
Neuropharmacological Activities
Derivatives of thiazole sulfonamide have shown potential as neuroprotective agents. nih.gov In a study investigating treatments for Parkinson's disease models, a series of multifunctional thiazole sulfonamides were evaluated for their ability to protect against 6-hydroxydopamine (6-OHDA)-induced damage in human neuronal SH-SY5Y cells. nih.gov
Pretreatment with specific novel synthetic hybrids significantly improved cell viability, reduced cellular damage, prevented mitochondrial dysfunction, and mitigated intracellular oxidative stress. nih.gov The mechanism of this neuroprotection was linked to their interaction with and activation of sirtuin 1 (SIRT1), suggesting an influence on downstream cascades relevant to Parkinson's disease. nih.gov Furthermore, in silico analysis indicated that these compounds possess drug-like properties and are capable of being distributed into the central nervous system. nih.gov These findings position neuroprotective thiazole sulfonamides as promising candidates for further development in the context of neurodegenerative disorders. nih.gov
Therapeutic Potential in Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's Disease)
The 1,3-thiazole scaffold is a key component in the design of novel therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govresearchgate.net The prevalence of these age-related disorders is increasing, and current treatments often only provide symptomatic relief. nih.gov This has spurred research into new, more effective compounds with fewer side effects. nih.gov Thiazole-sulfonamide derivatives have emerged as promising candidates due to their diverse biological activities, including antioxidant and neuroprotective effects. nih.gov
In the context of Alzheimer's disease, a primary pathological feature is the hydrolysis of acetylcholine by acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to a deficit of this crucial neurotransmitter. mdpi.com Research has focused on developing thiazole-bearing sulfonamide analogs as inhibitors of these enzymes. A study on a series of twenty-one such analogs demonstrated significant inhibitory potential against both AChE and BuChE. mdpi.com Several of these synthesized compounds showed greater potency than the standard drug, donepezil. mdpi.com The structure-activity relationship established in these studies indicates that the inhibitory activity is highly dependent on the nature and position of substituents on the phenyl rings of the sulfonamide moiety. mdpi.com
For Parkinson's disease, which is characterized by the progressive loss of dopaminergic neurons, thiazole sulfonamides have been investigated for their neuroprotective capabilities. nih.govrsc.org Dopamine analogs that incorporate a sulfonamide group have shown potential as anti-Alzheimer's agents, and bis-sulfonamides are being explored as potential treatments for Parkinson's disease through their action on the NAD-dependent deacetylase SIRT1. nih.gov
Table 1: Inhibitory Activity of Thiazole-Sulfonamide Analogs against Cholinesterase Enzymes This table is interactive. You can sort and filter the data.
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| Analog 1 | 0.10 ± 0.05 | 0.20 ± 0.050 |
| Donepezil (Standard) | 2.16 ± 0.12 | 4.5 ± 0.11 |
| Range for 21 Analogs | 0.10 - 11.40 | 0.20 - 14.30 |
| Data sourced from a study on twenty-one synthesized thiazole-bearing sulfonamide analogs. mdpi.com |
Neuroprotective Effects in Parkinsonian Models (e.g., 6-OHDA-induced neuronal damage)
The neuroprotective effects of this compound derivatives have been specifically demonstrated in preclinical models of Parkinson's disease. A common method to simulate the disease in vitro involves using the neurotoxin 6-hydroxydopamine (6-OHDA) to induce damage in neuronal cell lines, such as the human SH-SY5Y cells. nih.govrsc.orgresearchgate.net 6-OHDA selectively destroys dopaminergic neurons by generating oxidative stress and impairing mitochondrial function, leading to cell death. nih.govfrontiersin.org
In studies using this model, pretreatment with certain novel thiazole sulfonamide hybrids significantly counteracted the toxic effects of 6-OHDA. nih.govrsc.org These compounds were shown to:
Improve cell viability: Pretreatment with specific thiazole sulfonamides at concentrations as low as 1 μM resulted in a considerable recovery in the viability of 6-OHDA-treated SH-SY5Y cells. nih.gov
Reduce cell membrane damage: A significant indicator of cell damage is the leakage of the enzyme lactate (B86563) dehydrogenase (LDH). Cells exposed to 6-OHDA showed increased LDH leakage, whereas pretreatment with the thiazole sulfonamide derivatives kept LDH levels comparable to the control group. nih.gov
Mitigate oxidative stress: Oxidative stress is a key mechanism of 6-OHDA-induced cell death. The thiazole sulfonamide compounds demonstrated antioxidant properties by significantly reducing the intracellular production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). nih.gov
Prevent mitochondrial dysfunction: The neurotoxin 6-OHDA disrupts the mitochondrial membrane potential (MMP). Pretreatment with the thiazole sulfonamides was found to protect against this mitochondrial dysfunction. nih.gov
A key molecular mechanism underlying these neuroprotective effects appears to be the activation of sirtuin 1 (SIRT1), a NAD-dependent deacetylase. nih.govrsc.org Exposure to 6-OHDA was found to reduce SIRT1 activity, while pretreatment with the thiazole sulfonamide compounds maintained its activity at near-normal levels. nih.gov Activation of SIRT1 is a promising strategy for neuroprotection in neurodegenerative diseases. frontiersin.org
Table 2: Effects of Thiazole Sulfonamides on 6-OHDA-Treated SH-SY5Y Cells This table is interactive. You can sort and filter the data.
| Parameter Measured | Effect of 6-OHDA Alone | Effect of Pretreatment with Thiazole Sulfonamides |
| Cell Viability | Significantly reduced | Considerably recovered |
| LDH Leakage | Significantly increased | Reduced to near-control levels |
| Intracellular ROS | Increased | Significantly reduced |
| Mitochondrial Function | Disrupted | Protected from dysfunction |
| SIRT1 Activity | Considerably reduced | Maintained at high range |
| Findings are based on in vitro studies using the 6-OHDA-induced Parkinsonian model. nih.gov |
Anticonvulsant Properties
The thiazole ring is a structural component of various compounds exhibiting a broad range of pharmacological activities, including anticonvulsant effects. nih.govresearchgate.net The search for safer and more potent anti-epileptic drugs has led researchers to explore various heterocyclic compounds, including derivatives of thiazole and the related thiadiazole sulfonamides. nih.govnih.gov
Studies on novel benzothiazole sulfonamide derivatives, which couple a benzothiazole moiety to a sulfonamide group, have identified compounds with significant anticonvulsant activity in the maximal electroshock (MES) model in mice. nih.gov The potency of these compounds was found to be influenced by the substitution pattern on the benzene sulfonamide ring, with certain halogenated derivatives showing the most promising results. nih.gov
Similarly, various 1,3,4-thiadiazole-2-sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant potential. nih.gov In some cases, compounds containing specific substitutions, such as halo or nitro groups, displayed potent anticonvulsant activity in both the MES and pentylenetetrazole (PTZ) induced seizure models. nih.govfrontiersin.org These findings highlight the potential of the broader thiazole and thiadiazole sulfonamide scaffold in the development of new antiepileptic agents. nih.govnih.gov
Structure Activity Relationship Sar Elucidation of 1,3 Thiazole 2 Sulfonamide Derivatives
Correlations Between Substituent Patterns and Biological Efficacy
The nature and position of substituents on the thiazole (B1198619) ring and the sulfonamide moiety significantly modulate the biological activity of these derivatives. Systematic modifications have revealed distinct patterns correlating structural changes with efficacy against various targets, including microbes and enzymes like carbonic anhydrase (CA) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
Research indicates that the introduction of a larger hydrophobic substituent at the amino group of the thiazole core, such as replacing a cyclopentyl with a cyclohexyl group, leads to a marked increase in the potency of 11β-HSD1 inhibitors mdpi.com. Furthermore, the length of alkyl chains attached to the thiazole ring influences activity; for instance, increasing the length of a straight aliphatic chain at the 5-position can gradually enhance enzyme inhibition, suggesting that longer substituents may promote stronger ligand-enzyme binding affinity mdpi.com. Conversely, the smallest substituents, like a methyl group, can lead to a significant decrease in activity mdpi.com.
The following table summarizes the observed effects of various substituents on the biological activity of thiazole-sulfonamide derivatives.
| Scaffold/Position | Substituent | Observed Biological Effect | Target/Activity |
| Thiazole Ring (Position 4) | p-Bromophenyl | Increased activity | Antifungal, Antituberculosis mdpi.com |
| Thiazole Ring (Position 4) | Lipophilic groups | Generally improved results | Antimicrobial nih.gov |
| Thiazole Ring (Position 5) | Increasing alkyl chain length | Increased inhibition | 11β-HSD1 Inhibition mdpi.com |
| Thiazole Ring (Position 5) | Ethyl carboxylate | Slightly decreased activity | Antimicrobial mdpi.com |
| Amino Group | Cyclohexyl (vs. Cyclopentyl) | Increased potency | 11β-HSD1 Inhibition mdpi.com |
| General Scaffold | Additional Sulfonamide Group | Increased activity | Antibacterial mdpi.comnih.gov |
Identification of Essential Structural Motifs for Potency and Selectivity
Certain structural motifs are consistently found in the most potent and selective 1,3-thiazole-2-sulfonamide derivatives, highlighting their importance as pharmacophoric features.
For other targets, different motifs become essential. The 2-aminothiazole (B372263) moiety, for example, is a key feature for DNA gyrase inhibition, as it contains an acceptor-donor interaction pattern that is a fundamental requirement for this activity nih.gov. In the development of tubulin inhibitors, a phenyl ring with a para-substituted sulfonamide group was found to significantly enhance polar interactions within the colchicine-binding site, thereby improving inhibitory potency nih.gov. The strategic placement of linkers, such as an alkanamido group, can also be crucial, providing conformational flexibility that may be vital for effective membrane permeability and bioavailability researchgate.net.
Ligand-Receptor Binding Interactions and Active Site Mapping
The therapeutic effect of this compound derivatives is initiated by their precise interaction with the active site of a target protein. Understanding these binding events at a molecular level, including zinc ion coordination, hydrogen bonding, and hydrophobic contacts, is paramount for rational drug design.
Carbonic anhydrase (CA) is a zinc-containing metalloenzyme and a primary target for many sulfonamide-based inhibitors. The inhibition mechanism is critically dependent on the coordination of the sulfonamide group with the catalytic Zn(II) ion located deep within the enzyme's active site nih.gov.
Overwhelming X-ray crystallographic evidence shows that these inhibitors bind to the zinc ion in their deprotonated, anionic form (R-SO₂NH⁻) nih.gov. The zinc ion in the active site is held in a tetrahedral geometry by three conserved histidine residues nih.gov. The deprotonated nitrogen atom of the sulfonamide displaces the zinc-bound water molecule/hydroxide ion and coordinates directly to the Zn(II) ion, occupying the fourth coordination site nih.govnih.gov. This interaction is a hallmark of sulfonamide-based CA inhibitors and forms the primary anchor for the inhibitor within the active site researchgate.net. The stability of this inhibitor-enzyme adduct is further enhanced by a hydrogen bond formed between the zinc-coordinated sulfonamide nitrogen and the hydroxyl group of the highly conserved Thr199 residue nih.gov.
The two oxygen atoms of the sulfonyl (-SO₂-) group are potent hydrogen bond acceptors. They frequently form hydrogen bonds with the backbone amide protons of active site residues, such as His119 and Thr200 in CA IX, which further stabilizes the inhibitor-enzyme complex nih.gov. The thiazole ring and its various substituents extend away from the zinc ion and can form numerous van der Waals and hydrophobic interactions with nonpolar residues in the active site cavity nih.govnih.gov. The specific pattern of these secondary interactions often determines the inhibitor's selectivity for different CA isozymes, as the residues in these regions are more variable among isoforms nih.gov.
For instance, in the inhibition of 11β-HSD1, large hydrophobic groups attached to the thiazole scaffold are crucial for activity, indicating the importance of hydrophobic interactions within the binding pocket mdpi.com. Similarly, in DNA gyrase inhibitors, the 2-aminothiazole portion can establish key hydrogen bonds with residues like Arg136, contributing significantly to binding nih.gov.
Impact of Stereochemistry and Conformational Preferences on Activity
The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of bonds (conformation) in this compound derivatives can have a profound impact on their biological activity.
The specific spatial orientation of substituents can determine how well a molecule fits into the constrained environment of a protein's active site. Studies on related thiazole derivatives have shown that different stereoisomers (e.g., R- and S-enantiomers) can exhibit distinct biological activities and binding affinities mdpi.com. Although enantiomers may adopt very similar binding poses, subtle differences in their interaction patterns can lead to significant variations in potency mdpi.com.
Crystal Structure Analysis of Ligand-Protein Complexes
X-ray crystallography provides the most definitive and high-resolution insight into the binding mode of an inhibitor within its target protein's active site. The analysis of ligand-protein complex crystal structures is an invaluable tool in drug discovery, confirming binding hypotheses and guiding further optimization.
Crystal structures of various sulfonamides in complex with carbonic anhydrase have unequivocally confirmed the binding mode described previously, showing the direct coordination of the deprotonated sulfonamide nitrogen to the active site zinc ion nih.govrsc.org. For example, the high-resolution crystal structure of the CA II-indapamide adduct detailed the precise interactions of this diuretic drug with the enzyme rsc.org.
Beyond CA, crystallographic studies have been instrumental in understanding the SAR of thiazole derivatives against other targets. The crystal structure of a thiazole-based inhibitor bound to the GyrB active site of Staphylococcus aureus allowed for the identification of the specific structural features responsible for its interactions with the enzyme, which guided the subsequent synthesis of more potent analogues nih.gov. X-ray diffraction is also used to unambiguously determine the stereochemistry (e.g., Z or E configuration) of substituents and to analyze intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice and can provide insights into potential protein-ligand interactions scielo.br.
Computational Chemistry and in Silico Approaches in 1,3 Thiazole 2 Sulfonamide Research
Molecular Docking Simulations for Binding Mode Prediction and Affinity Estimation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). This method is crucial for understanding the structural basis of a ligand's activity and for estimating the strength of the interaction.
Molecular docking simulations have been extensively used to elucidate the binding mechanisms of 1,3-thiazole-2-sulfonamide derivatives with various enzyme targets. A primary focus has been on carbonic anhydrases (CAs), a family of metalloenzymes. Docking studies reveal that thiazole-sulfonamide compounds often bind in the active site cavity of CAs. nih.govdoaj.org A key interaction involves the deprotonated nitrogen atom of the sulfonamide group forming a coordination bond with the Zn(II) ion located within the catalytic site of the enzyme. nih.gov This interaction is a hallmark of classical CA inhibitors.
For instance, docking studies of novel benzenesulfonamide (B165840) derivatives containing a thiazolidinone moiety into the active site of human carbonic anhydrase IX (hCA IX) showed that the compounds efficiently bind within the active site cavity, forming sufficient interactions with key residues. nih.govdoaj.org Similarly, simulations with thiazole-based sulfonamide derivatives targeting carbonic anhydrase IX (PDB ID: 4z0q) demonstrated strong interactions, with binding scores (S scores) and root-mean-square deviation (RMSD) values indicating a high affinity for the target protein, sometimes exceeding that of the standard inhibitor acetazolamide. nih.gov
Beyond carbonic anhydrase, docking has been applied to other enzymes. Studies on aromatase inhibitors have shown that 1,2,3-triazole-based sulfonamides can snugly occupy the enzyme's active site through a combination of hydrophobic interactions, π-π stacking, and hydrogen bonding with essential residues like Met374 and Ser478. nih.gov In the case of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), docking of 2-(cyclohexylamino)thiazol-4(5H)-one derivatives revealed favorable binding energies, indicating strong inhibitor-protein interactions. mdpi.com These computational predictions often correlate well with experimental inhibitory activities, validating the in silico models. researchgate.net
Table 1: Molecular Docking Results of Thiazole-Sulfonamide Derivatives with Enzyme Targets
| Compound/Derivative Class | Target Enzyme | Key Interactions | Predicted Affinity/Score | Reference |
| Benzenesulfonamide-thiazolidinones | Carbonic Anhydrase IX (hCA IX) | Interactions with active site residues, coordination with Zn(II) ion. | Low nanomolar range (inferred from activity). | nih.gov |
| Thiazole-based sulfonamides | Carbonic Anhydrase IX | Coordination of sulfonamide nitrogen with Zn(II) ion. | Lower S scores and RMSD values compared to acetazolamide. | nih.gov |
| 1,2,3-Triazole-benzene-sulfonamides | Aromatase | Hydrophobic, π-π stacking, and H-bonds with Met374 & Ser478. | Potent IC50 value (0.2μM) for the best compound. | nih.gov |
| 2-(Cyclohexylamino)thiazol-4(5H)-one | 11β-HSD1 | Favorable inhibitor-protein interactions. | Binding energies from -6.8 to -8.8 kcal/mol. | mdpi.com |
In silico docking methods are also employed to model the interaction between this compound derivatives and DNA. These studies help to predict how these compounds might bind to the DNA double helix, a mechanism relevant for potential anticancer agents. Research on 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives has utilized molecular docking to investigate their binding with DNA (PDB ID: 360D). nih.gov
The theoretical simulations suggested a mixed-mode interaction, involving both partial intercalation between the DNA base pairs and binding within the grooves of the DNA structure. nih.gov For example, specific docking poses showed hydrogen bond interactions between the sulfur atom of one derivative and a thymine (B56734) base (DT B19), while another derivative formed H-bonds with adenine (B156593) bases (DA A5 and DA A6). nih.gov These computational findings are often corroborated by experimental techniques like UV-visible spectroscopy, fluorescence studies, and viscometry, providing a comprehensive understanding of the DNA binding affinity. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of this compound research, DFT calculations provide valuable information about molecular geometry, electronic properties, and reactivity.
DFT computations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are performed to obtain optimized molecular geometries in the gas phase. nih.gov These calculations help in understanding the three-dimensional structure and stability of the molecules. For instance, studies on benzo[d]imidazo[2,1-b]thiazole-based sulfonamides show a planar benzimidazole-thiazole core which promotes π-conjugation and enhances stability, while the sulfonamide group introduces a slight deviation from planarity due to its tetrahedral geometry. nih.gov
Furthermore, DFT is used to calculate global reactivity parameters and to analyze frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. biointerfaceresearch.comnih.gov A smaller energy gap suggests a higher tendency for electron transfer and greater reactivity. biointerfaceresearch.com
Molecular Electrostatic Potential (MESP) mapping, derived from DFT calculations, is another powerful tool. MESP maps visualize the charge distribution across a molecule, identifying electrophilic (positive potential, often colored blue) and nucleophilic (negative potential, often colored red/orange) regions. mdpi.com This information is invaluable for predicting how a drug molecule might interact with its biological target through electrostatic interactions. For example, in thiazole-bearing sulfonamide analogs, MESP maps reveal negative potential regions around the oxygen atoms of the sulfonamide group, while the hydrogen atoms attached to the sulfonamide nitrogen exhibit a maximum positive charge, indicating the polar nature of the N-H bond and its potential for hydrogen bonding. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models are developed to predict the biological activities of new, unsynthesized this compound derivatives, thereby prioritizing the synthesis of the most promising candidates. These models are built using a "training set" of compounds with known activities and are then validated using a "test set" to ensure their predictive power.
For example, a QSAR study was conducted on a series of substituted benzene (B151609) sulfonamide-3-pyridylethanolamines with beta3-adrenergic receptor agonist activity. nih.gov Using a combination of various physicochemical descriptors, several significant equations were generated with good correlation coefficients (r = 0.930). nih.gov In another study on 1,3-thiazine derivatives as inhibitors of influenza neuraminidase, 2D-QSAR models were built using Genetic Function Approximation (GFA) with Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). These models showed high predictive ability, with squared correlation coefficients (R²) for the training set above 0.91 and for the test set above 0.88. nih.gov The selection of 2-(cyclohexylamino)thiazol-4(5H)-one derivatives for synthesis as 11β-HSD1 inhibitors was also justified by results from a previously developed QSAR model. mdpi.com
Table 2: Examples of QSAR Models for Thiazole-Sulfonamide Derivatives
| Compound Series | Target Activity | Modeling Method | Statistical Performance | Reference |
| Benzene sulfonamide-3-pyridylethanolamines | Beta3-adrenergic receptor agonist | Combination of physiochemical descriptors | Correlation coefficient (r) = 0.930 | nih.gov |
| 1,3-Thiazine derivatives | Influenza neuraminidase inhibition | GFA-MLR and GFA-ANN | R² (train) > 0.91, R² (test) > 0.88 | nih.gov |
| Thiazole (B1198619) analogues | α-glucosidase inhibition | GFA-MLR | R² = 0.906, Q²cv = 0.861, R²pred = 0.825 | researchgate.net |
A critical aspect of QSAR modeling is the analysis of molecular descriptors, which are numerical values that characterize the properties of a molecule. Descriptor analysis helps identify the key structural, electronic, and physicochemical features that are important for the desired biological activity. This knowledge guides the structural modification of compounds to enhance their potency.
In the QSAR model for beta3-adrenergic receptor agonists, the analysis highlighted that high electrostatic potential energy and the lipophilic nature of the molecule were important structural features favorable for activity. nih.gov For 1,3-thiazine derivatives targeting influenza neuraminidase, the predictive 2D-QSAR models identified descriptors such as ATS7s (a 2D autocorrelation descriptor), SpMax5_Bhv (a topological descriptor), nHBint6 (a count of potential internal hydrogen bonds), and TDB9m (a 3D-MoRSE descriptor) as being significant for inhibitory activity. nih.gov
By understanding which descriptors positively or negatively influence activity, chemists can make informed decisions in the design of new this compound derivatives with improved bioactivity and desirable pharmacokinetic properties. nih.gov
In Silico Pharmacokinetic and ADMET Predictions
In the early stages of drug development, in silico methods are instrumental for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. These computational tools offer a rapid and cost-effective means to evaluate the pharmacokinetic profiles of this compound derivatives, helping to identify candidates with favorable characteristics for further investigation.
The "drug-likeness" of a compound is a qualitative concept used to assess its potential to be an orally active drug with respect to bioavailability. This assessment is often based on a set of rules that consider physicochemical properties. A key aspect of this evaluation for neurologically targeted agents is the prediction of Blood-Brain Barrier (BBB) permeability.
A study on neuroprotective thiazole sulfonamides utilized web-based tools such as SwissADME, pkCSM, and ProTox-II to predict the physicochemical and pharmacokinetic characteristics of several derivatives. nih.gov The investigated compounds were evaluated against multiple drug-likeness criteria, including Lipinski's, Ghose's, Veber's, Egan's, and Muegge's rules. The findings indicated that the thiazole sulfonamide hybrids demonstrated excellent drug-likeness, generally outperforming the parent compound. nih.gov
The predicted pharmacokinetic profiles revealed that these selected compounds possess optimal lipophilicity and water solubility, which are critical for good absorption. nih.gov Specifically, predictions for gastrointestinal (GI) absorption and Caco-2 permeability were favorable. nih.gov
With regard to BBB permeability, which is crucial for compounds targeting the central nervous system (CNS), the predictions were varied. Some of the investigated thiazole sulfonamides showed moderate BBB and CNS permeabilities, while another derivative exhibited significant BBB permeability. nih.gov This suggests that structural modifications to the this compound scaffold can modulate the ability of these compounds to access the brain. nih.gov
Conversely, a separate study on new 2-aminothiazole (B372263) sulfonamides indicated that the synthesized compounds demonstrated high gastrointestinal absorption but were predicted to be non-permeable to the blood-brain barrier. nih.gov This highlights the diverse pharmacokinetic profiles that can be achieved through different substitution patterns on the thiazole sulfonamide core.
The following tables summarize the in silico predictions for drug-likeness and BBB permeability for a selection of this compound derivatives from a study on potential neuroprotective agents.
Table 1: In Silico Drug-Likeness Predictions for Selected Thiazole Sulfonamides
| Compound | Lipinski Violations | Ghose Violations | Veber Violations | Egan Violations | Muegge Violations |
|---|---|---|---|---|---|
| Hybrid 1 | 0 | 0 | 0 | 0 | 0 |
| Hybrid 2 | 0 | 0 | 0 | 0 | 0 |
| Hybrid 8 | 0 | 0 | 0 | 0 | 0 |
| Parent A | 0 | 1 | 0 | 0 | 1 |
Data sourced from a study on neuroprotective thiazole sulfonamides. nih.gov
Table 2: In Silico Pharmacokinetic and BBB Permeability Predictions
| Compound | GI Absorption | Caco-2 Permeability | BBB Permeability | CNS Permeability |
|---|---|---|---|---|
| Hybrid 1 | High | High | Moderate | Moderate |
| Hybrid 2 | High | High | Significant | High |
| Hybrid 8 | High | High | Moderate | Moderate |
| Parent A | High | High | Low | Low |
Data sourced from a study on neuroprotective thiazole sulfonamides. nih.gov
Preclinical Evaluation and in Vitro / in Vivo Studies of 1,3 Thiazole 2 Sulfonamide Analogs
Biochemical Assays for Enzyme Inhibition Kinetics
Biochemical assays are fundamental in determining the specific molecular targets of 1,3-thiazole-2-sulfonamide analogs. These assays measure the interaction of the compounds with purified enzymes, providing quantitative data on their inhibitory potency.
Determination of IC50 and Ki Values
The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters derived from enzyme kinetic studies. IC50 represents the concentration of a compound required to inhibit 50% of the enzyme's activity, while Ki provides a measure of the binding affinity of the inhibitor to the enzyme.
Several studies have reported the IC50 and Ki values for various this compound analogs against different enzymes. For instance, a series of 2-aminothiazole (B372263) sulfonamide derivatives demonstrated potent inhibitory effects against α-glucosidase and α-amylase, with IC50 values ranging from 20.34 to 37.20 μM/mL. nih.gov Another study on newly synthesized sulfonamide derivatives reported significant urease inhibition, with one compound exhibiting an IC50 of 1.90 ± 0.02 μM. nih.gov Furthermore, pyrazole (B372694) carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) showed potent inhibition of human carbonic anhydrase isoenzymes hCA-I and hCA-II, with IC50 values for hydratase activity ranging from 3.25 to 4.75 μM for hCA-I and 0.055 to 2.6 μM for hCA-II. nih.govdocumentsdelivered.com The corresponding Ki values for these compounds were found to be significantly lower than the parent compound, indicating a higher binding affinity. nih.govnih.gov
| Compound Type | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 2-Aminothiazole Sulfonamide Derivatives | α-Glucosidase, α-Amylase | 20.34 - 37.20 μM/mL | nih.gov |
| Sulfonamide Derivatives | Urease | 1.90 ± 0.02 μM | nih.gov |
| Pyrazole Carboxylic Acid Amides of 5-Amino-1,3,4-Thiadiazole-2-Sulfonamide | hCA-I (Hydratase) | 3.25 - 4.75 μM | nih.govdocumentsdelivered.com |
| hCA-II (Hydratase) | 0.055 - 2.6 μM | nih.govdocumentsdelivered.com |
Cell-Based Assays for Cytotoxicity and Functional Effects (In Vitro)
Cell-based assays are crucial for evaluating the effects of this compound analogs on cellular processes such as viability, proliferation, and apoptosis. These in vitro studies provide a bridge between biochemical findings and potential in vivo efficacy.
Cell Viability and Proliferation Assays (e.g., MTT, SRB)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays are colorimetric methods used to assess cell viability and proliferation. A novel set of 1,3-thiazole derivatives exhibited significant antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with one compound showing an IC50 of 5.73 µM and 12.15 µM, respectively. mdpi.com Similarly, thiazole-based thiosemicarbazones demonstrated promising cytotoxic activity against the MCF-7 cell line, with some derivatives having IC50 values as low as 14.6 ± 0.8 µM. nih.govresearchgate.net Another study on thiazole-based heterocycles reported potent antitumor activities against HepG-2, HCT-116, and MCF-7 cell lines, with IC50 values for the most active compounds ranging from 3 to 12 µg/mL. nih.gov
| Compound Type | Cell Line | Assay | IC50 Value | Reference |
|---|---|---|---|---|
| 1,3-Thiazole Derivatives | MCF-7 | MTT | 5.73 µM | mdpi.com |
| MDA-MB-231 | 12.15 µM | |||
| Thiazole-Based Thiosemicarbazones | MCF-7 | 14.6 ± 0.8 µM | nih.govresearchgate.net | |
| Thiazole-Based Heterocycles | HepG-2 | 4 - 7 µg/mL | nih.gov | |
| HCT-116 | MTT | 7 - 12 µg/mL | ||
| MCF-7 | 3 - 4 µg/mL |
Apoptosis and Cell Cycle Analysis (Implied from anticancer mechanisms)
The anticancer effects of this compound analogs are often linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. One study found that a potent 1,3-thiazole analog induced programmed cell death in MCF-7 cells by 32.66% compared to control cells and caused cell cycle arrest at the G1 stage. mdpi.com Another investigation into pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govmdpi.comtriazine sulfonamides revealed strong pro-apoptotic properties, particularly against HeLa and HCT 116 cell lines, and induced cell cycle arrest in the G0/G1 phase in BxPC-3 and PC-3 cells. mdpi.com Furthermore, certain benzoxazole (B165842) and thiazole-based derivatives were shown to induce PreG1 apoptosis and arrest cells in the G2/M phase in the HCT-116 cell line. nih.gov
Microbiological Assays for Antimicrobial Susceptibility (In Vitro)
The antimicrobial potential of this compound analogs is evaluated through microbiological assays that determine their ability to inhibit the growth of or kill various microorganisms.
Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A study on newly synthesized 1,3-thiazole and benzo[d]thiazole derivatives found that some compounds displayed promising antibacterial activities with MIC values ranging from 50 to 75 μg/mL against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Another series of heteroaryl(aryl) thiazole (B1198619) derivatives showed moderate antibacterial activity with MICs ranging from 0.17 to >3.75 mg/mL, and better antifungal activity with MICs in the range of 0.06–0.47 mg/mL. nih.gov Additionally, certain 2,4-disubstituted 1,3-thiazole derivatives exhibited notable antibacterial properties with MIC values between 3.39 and 4.60 against various bacterial strains. mdpi.com
| Compound Type | Microorganism | MIC Value | Reference |
|---|---|---|---|
| 1,3-Thiazole and Benzo[d]thiazole Derivatives | Gram-positive and Gram-negative bacteria | 50 - 75 μg/mL | nih.govresearchgate.net |
| Heteroaryl(aryl) Thiazole Derivatives | Bacteria | 0.17 to >3.75 mg/mL | nih.gov |
| Fungi | 0.06 - 0.47 mg/mL | ||
| 2,4-Disubstituted 1,3-Thiazole Derivatives | Various bacterial strains | 3.39 - 4.60 | mdpi.com |
Disk Diffusion Method
The disk diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds. In the context of this compound analogs, this method has been employed to screen for antibacterial properties against various Gram-positive and Gram-negative bacterial strains. The procedure involves placing sterile filter paper discs saturated with a known concentration of the test compound onto an agar (B569324) plate that has been uniformly inoculated with a specific bacterium. The plate is then incubated, and the compound's effectiveness is determined by measuring the diameter of the clear zone of inhibition around the disc, where bacterial growth has been prevented.
In one study, novel sulfathiazole (B1682510) derivatives were synthesized and evaluated for their in vitro antibacterial activity using the disk diffusion method. One particular compound, designated 11a, demonstrated notable inhibitory activity against the Gram-negative bacterium Escherichia coli. researchgate.net When tested at a concentration of 50 mg/mL, compound 11a produced a zone of inhibition measuring 11.6 ± 0.283 mm. researchgate.net This was compared against the standard drug sulfamethoxazole, which showed a zone of inhibition of 15.7 ± 0.707 mm under the same conditions. researchgate.net This technique serves as a primary screening tool to identify thiazole sulfonamide derivatives with potential for further development as antibacterial agents. researchgate.netbiointerfaceresearch.com
| Compound | Bacterial Strain | Concentration (mg/mL) | Zone of Inhibition (mm) | Reference Drug | Reference Drug Zone of Inhibition (mm) |
|---|---|---|---|---|---|
| Compound 11a | E. coli (Gram-negative) | 50 | 11.6 ± 0.283 | Sulfamethoxazole | 15.7 ± 0.707 |
DNA Interaction Studies (e.g., DNA Binding and Decapsulation)
The interaction of this compound analogs with DNA is a critical area of study, as DNA binding is a common mechanism of action for many therapeutic agents. Research has focused on understanding the mode and strength of these interactions. A study on three newly synthesized 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives (designated YM-1, YM-2, and YM-3) explored their binding properties with calf thymus DNA (CT-DNA). nih.gov
A combination of experimental and theoretical methods was used to characterize these interactions. Experimental techniques included UV-visible spectroscopy, fluorescence spectroscopy, cyclic voltammetry, and viscometry, while theoretical analysis involved molecular docking studies. nih.gov The results from these analyses consistently suggested that the sulfonamide derivatives are effective DNA binders. nih.gov The interaction was determined to be a mixed mode, involving both partial intercalation and groove binding. nih.gov
Molecular docking studies provided further insight, identifying specific hydrogen bond interactions between the sulfonamide derivatives and DNA base pairs. For instance, the sulfur atom of compound YM-1 formed a hydrogen bond with the DNA base pair DT B19. nih.gov The binding parameters, including the binding constant (Kb), Gibbs free energy change (ΔG), and the number of binding sites (n), were calculated to quantify the affinity. Compound YM-1 exhibited the strongest binding affinity among the tested derivatives. nih.gov In a separate study, two thiazole-related cyanoacrylamide derivatives, 3b and 3c, also showed good binding characteristics towards CT-DNA, with a partial intercalation binding mode being proposed. nih.gov
| Compound | Binding Constant (Kb) (M-1) | Gibbs Free Energy (ΔG) (kcal/mol) | Binding Sites (n) | Binding Mode |
|---|---|---|---|---|
| YM-1 | Greater than YM-2 and YM-3 | Greater than YM-2 and YM-3 | Greater than YM-2 and YM-3 | Mixed Intercalation and Groove Binding |
| YM-2 | Data not specified | Data not specified | Data not specified | Mixed Intercalation and Groove Binding |
| YM-3 | Data not specified | Data not specified | Data not specified | Mixed Intercalation and Groove Binding |
| Compound 3b | 6.68 × 104 | Data not specified | Data not specified | Partial Intercalation |
| Compound 3c | 1.19 × 104 | Data not specified | Data not specified | Partial Intercalation |
Animal Model Studies for Efficacy and Neuroprotection (In Vivo)
While in vitro studies have shown that certain multifunctional thiazole sulfonamides are promising candidates for neuroprotection, specific data from in vivo animal model studies evaluating their therapeutic potential in Parkinsonian models is not available in the reviewed literature. Preclinical assessments have primarily been conducted using in vitro models, such as 6-hydroxydopamine (6-OHDA)-induced damage in human neuronal SH-SY5Y cells. nih.govrsc.orgresearcher.life These cell-based studies demonstrated that specific analogs could improve cell viability, reduce lactate (B86563) dehydrogenase (LDH) leakage, prevent mitochondrial dysfunction, and mitigate intracellular oxidative stress. rsc.org Based on these positive in vitro results, researchers have suggested that these novel neuroprotective thiazole sulfonamides are strong candidates for future in vivo and clinical trial development. nih.govrsc.org However, detailed research findings from such animal model studies are not yet present in the available scientific reports.
Conclusion and Future Research Directions for 1,3 Thiazole 2 Sulfonamide
Summary of Key Findings and Current Understanding
The 1,3-thiazole-2-sulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds. researchgate.netresearchgate.net Research has established that this heterocyclic structure is a versatile pharmacophore, with derivatives exhibiting a wide array of pharmacological activities. researchgate.netglobalresearchonline.net These activities include antibacterial, antifungal, anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. researchgate.netnih.govnih.gov The core structure, combining the thiazole (B1198619) ring and a sulfonamide group, allows for extensive chemical modification, enabling the fine-tuning of its biological and pharmacokinetic profiles. globalresearchonline.netnih.gov
Current understanding highlights the ability of the sulfonamide moiety to interact with biological targets through mechanisms like hydrogen bonding and electrostatic interactions. researchgate.net The thiazole ring often contributes to the molecule's rigidity and binding affinity to enzymes. researchgate.netnih.gov The broad bioactivity of these compounds stems from their capacity to inhibit various key enzymes. For instance, different derivatives have been shown to act as inhibitors of carbonic anhydrase (implicated in cancer and glaucoma), aldose reductase (linked to diabetic cataracts), tubulin polymerization (a target for anticancer agents), and microbial enzymes involved in folate biosynthesis. nih.govresearchgate.netiaea.orgrsc.org Furthermore, some thiazole sulfonamides have demonstrated neuroprotective effects by activating SIRT1, a protein linked to cell longevity, and antioxidant properties by reducing intracellular hydrogen peroxide. nih.gov This foundational knowledge confirms the this compound framework as a privileged scaffold for developing novel therapeutic agents.
Emerging Trends in Thiazole Sulfonamide Drug Design
Modern drug design is increasingly moving beyond the single-target paradigm, and the development of thiazole sulfonamides reflects this shift. A prominent emerging trend is the application of molecular hybridization, which involves combining the thiazole-sulfonamide scaffold with other pharmacologically active moieties into a single molecule. nih.gov This approach aims to create hybrid compounds with improved activity profiles or novel mechanisms of action. nih.govnih.gov For example, researchers have designed thiazole-chalcone/sulfonamide hybrids and thiazole-thiophene hybrids to enhance anticancer activity. nih.gov
Another significant trend is the extensive use of computer-aided drug design (CADD) to rationalize the development process. iaea.orgnih.gov In silico tools such as molecular docking are used to predict the binding interactions between newly designed compounds and their biological targets, helping to understand their mechanism of action. nih.goviaea.orgnih.gov Furthermore, computational predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are now integral to the early stages of design, allowing researchers to identify candidates with favorable drug-like properties and potentially lower toxicity before synthesis. nih.govnih.gov This integration of computational and synthetic chemistry accelerates the discovery of promising lead compounds. excli.de
Potential for Multi-Target Drug Design and Polypharmacology
The structural versatility of the this compound core makes it an ideal candidate for the design of multi-target-directed ligands (MTDLs). nih.gov This strategy is particularly promising for complex multifactorial diseases like cancer and neurodegenerative disorders, where targeting a single pathway is often insufficient. nih.gov The concept of polypharmacology, where a single drug interacts with multiple targets, is being actively explored with this scaffold. nih.gov
A notable example is the development of a thiazole-sulfonamide hybrid designed to simultaneously inhibit tubulin polymerization and carbonic anhydrase IX (CA IX), both of which are crucial targets in cancer therapy. nih.gov By modulating two key pathways at once, such MTDLs have the potential to overcome drug resistance. nih.gov In the context of neurodegenerative diseases like Parkinson's, thiazole sulfonamides have been investigated for their ability to provide neuroprotection through multiple mechanisms, including SIRT1 activation and antioxidant effects, showcasing their multi-target potential. nih.gov This approach of designing single chemical entities that can modulate several disease-relevant targets represents a sophisticated and powerful direction for future drug discovery.
Strategic Development of Thiazole Sulfonamides for Specific Therapeutic Areas
The inherent bioactivity of the thiazole sulfonamide scaffold has prompted its strategic development for a range of specific diseases.
Oncology : Researchers are designing novel derivatives as potent anticancer agents. researchgate.net Strategies include creating dual inhibitors, such as those targeting tubulin and carbonic anhydrase IX, to combat chemoresistance. nih.gov Some compounds have been evaluated for their ability to induce apoptosis in cancer cells by modulating proteins like p53, Bax, and Bcl-2. nih.gov The development of sulfonamides such as Indisulam, which has advanced to clinical trials, underscores the potential in this area. iaea.org
Neurodegenerative Diseases : Thiazole sulfonamides are being explored as neuroprotective agents, particularly for Parkinson's disease. nih.gov Studies have shown that certain derivatives can protect neurons from damage by activating SIRT1 and reducing oxidative stress, making them promising candidates for therapies aimed at slowing disease progression. nih.gov
Infectious Diseases : The sulfonamide class of drugs has a long history as antibacterial agents. rsc.org Current research focuses on modifying the thiazole sulfonamide structure to overcome widespread bacterial resistance. rsc.org This includes synthesizing new derivatives and hybrids to create potent agents against both Gram-positive and Gram-negative bacteria, including resistant strains. nih.govnih.govtandfonline.com
Diabetes Complications : Derivatives are being specifically designed to inhibit aldose reductase, an enzyme implicated in the development of diabetic cataracts. researchgate.net One such compound not only inhibited the enzyme but also improved insulin (B600854) levels and reduced blood glucose in preclinical models, indicating its potential for managing diabetic complications. researchgate.net
Table 1: Examples of Thiazole Sulfonamide Derivatives and Their Therapeutic Targets
| Compound Type | Therapeutic Area | Target(s) | Key Findings |
|---|---|---|---|
| Thiazole-chalcone/sulfonamide hybrid | Oncology | Tubulin, Carbonic Anhydrase IX | Potent activity against colon cancer cells (HT-29) and selective inhibition of CA IX. nih.gov |
| Halogenated Thiazole Sulfonamides | Neuroprotection | SIRT1 | Neuroprotective effects against neuronal damage in a Parkinson's disease model. nih.gov |
| Modified Sulfathiazole (B1682510) Derivatives | Infectious Diseases | Dihydropteroate (B1496061) Synthase | Selective effectiveness against various Staphylococcus aureus strains. rsc.org |
Outlook for Clinical Translation and Advanced Preclinical Studies
The translation of promising this compound derivatives from the laboratory to clinical use is a critical future objective. While many compounds have shown significant potential in in vitro and in silico studies, rigorous preclinical evaluation is the necessary next step. nih.govnih.govresearchgate.net This involves comprehensive in vivo studies in animal models to validate efficacy and further assess pharmacokinetic profiles. nih.gov
Advanced preclinical studies will need to focus on optimizing lead compounds to enhance their bioavailability and metabolic stability while minimizing off-target effects. nih.govnih.gov For instance, ADMET predictions have suggested that many derivatives possess high gastrointestinal absorption and are non-permeable to the blood-brain barrier, which are crucial factors guiding their potential therapeutic applications. nih.gov For compounds targeting central nervous system disorders, modifications to improve blood-brain barrier penetration will be essential.
While some sulfonamide drugs have reached advanced clinical trials for cancer, the broader class of novel thiazole sulfonamide hybrids is still in the early stages of development. iaea.org Future success will depend on a multidisciplinary approach that combines rational drug design, chemical synthesis, and thorough biological validation. mdpi.com The identification of specific biomarkers to track the efficacy of these multi-target agents in preclinical and clinical settings will also be crucial for their successful translation into effective therapies. The continued exploration of this versatile scaffold holds considerable promise for addressing unmet needs in a variety of therapeutic areas.
Table of Mentioned Compounds
| Compound Name/Class |
|---|
| This compound |
| Abafungin |
| Acetazolamide |
| Alpelisib |
| Ampicillin |
| Aztreonam |
| Bax |
| Bcl-2 |
| Bleomycin |
| Cefepime |
| Ceftazidime |
| Cisplatin |
| Dabrafenib |
| Dasatinib |
| E7070 (Indisulam) |
| Fanetizole |
| Fentiazac |
| Indisulam |
| Meloxicam |
| Nevirapine |
| Nizatidine |
| p53 |
| Penicillin |
| Pramipexole |
| Ravuconazole |
| Ritonavir |
| SLC-0111 |
| Sorbinil |
| Sulfadiazine |
| Sulfafurazole |
| Sulfamethizole |
| Sulfamethoxazole |
| Sulfamoxole |
| Sulfaphenazole |
| Sulfathiazole |
| Sulfisoxazole |
| Thiamine (Vitamin B1) |
Q & A
Q. What are the optimal synthetic routes for preparing 1,3-thiazole-2-sulfonamide derivatives, and how do reaction conditions influence yield?
- Methodological Answer : A two-step approach is commonly employed: (1) Cyclization of precursors (e.g., ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate) using Lawesson’s reagent to form the thiazole core, followed by (2) oxidative chlorination with Cl₂ or SOCl₂ to introduce the sulfonyl chloride group, which is then converted to sulfonamide via amine coupling. Yield optimization requires precise control of solvent polarity (e.g., DMF for cyclization) and stoichiometric ratios of reagents . Alternative methods, such as iodine-mediated cyclization in acetonitrile with triethylamine, may reduce reaction times but require careful sulfur byproduct management .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming regioselectivity and substituent integration. For example, sulfonamide protons appear as broad singlets near δ 7.5–8.5 ppm, while thiazole ring protons resonate at δ 7.0–8.0 ppm .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns, particularly for detecting sulfur isotopes (e.g., ³²S vs. ³⁴S) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .
Q. How can researchers assess the purity and stability of this compound compounds during storage?
- Methodological Answer :
- HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients identifies degradation products (e.g., sulfonic acid derivatives).
- Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with TGA/DSC analysis determine hygroscopicity and thermal decomposition thresholds .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different cancer cell lines for this compound derivatives?
- Methodological Answer :
- Dose-response profiling : Use NCI-60 panel data to identify cell line-specific IC₅₀ trends. For example, derivatives with para-substituted aryl groups show selective potency against leukemia (e.g., SR leukemia cells) but inactivity in renal cancer lines .
- Mechanistic deconvolution : Combine transcriptomics (RNA-seq) and proteomics to correlate activity with target pathways (e.g., carbonic anhydrase inhibition vs. tubulin polymerization) .
Q. How does the introduction of substituents (e.g., methoxy, nitro groups) alter the thermodynamic binding properties of this compound to biological targets?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantifies ΔH and ΔS changes upon binding. For instance, adding a benzene ring (as in benzo[d]thiazole-2-sulfonamide) increases binding entropy by 2.5 kcal/mol due to hydrophobic interactions .
- Molecular Dynamics Simulations : Predict substituent effects on binding pocket flexibility (e.g., nitro groups enhance π-π stacking with tyrosine residues) .
Q. What computational tools are recommended for designing this compound derivatives with improved pharmacokinetic profiles?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
